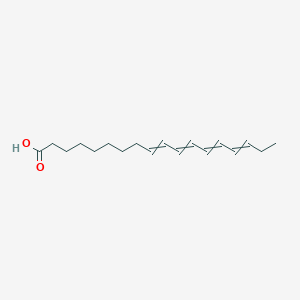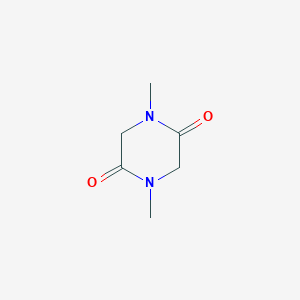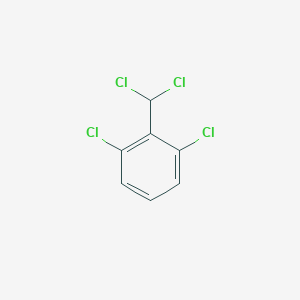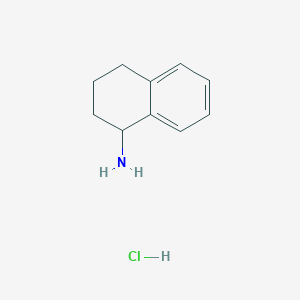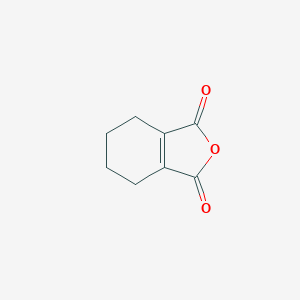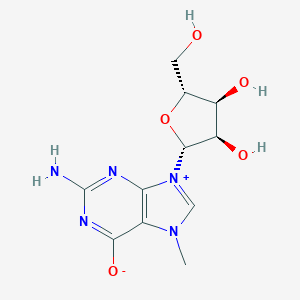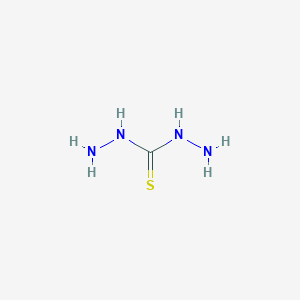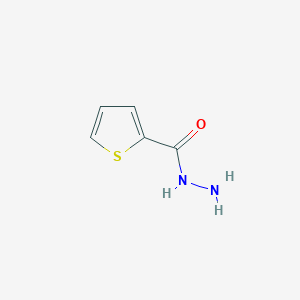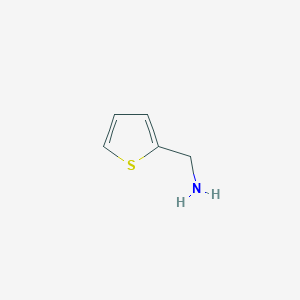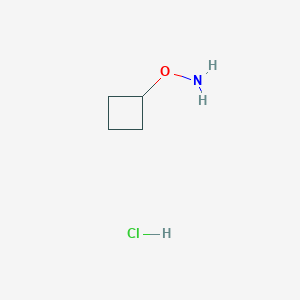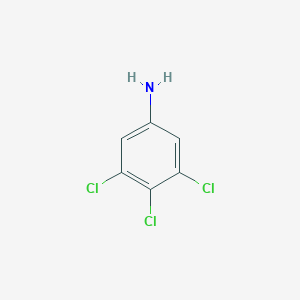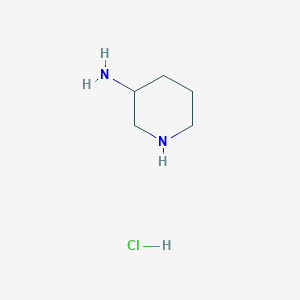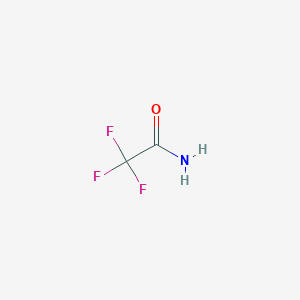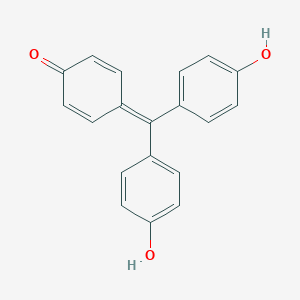
玫瑰精
描述
玫瑰酸,也称为奥林或柯拉林,是一种有机化合物,形成淡黄色或深红色晶体,具有绿色金属光泽。它几乎不溶于水,但易溶于酒精。 它可溶于强酸形成黄色溶液,可溶于碱性水溶液形成深红色溶液 .
科学研究应用
作用机制
玫瑰酸通过多种机制发挥作用:
pH 指示剂: 由于分子结构的变化,根据溶液的 pH 值改变颜色。
类似化合物:
奥林(柯拉林): 结构和性质相似,用作染料和 pH 指示剂.
酚酞: 另一种 pH 指示剂,具有不同的 pH 过渡范围。
甲基橙: 一种 pH 指示剂,具有不同的颜色变化范围。
独特性: 玫瑰酸因其特定的 pH 过渡范围以及在不同 pH 环境中形成不同颜色溶液的能力而独一无二。 它在染料制造和生物研究中的应用也使其区别于其他类似化合物 .
准备方法
合成路线和反应条件: 玫瑰酸最早由德国化学家弗里德里希·费迪南德·伦格在 1834 年通过蒸馏煤焦油制备。 1861 年,赫尔曼·科尔贝和鲁道夫·施密特通过在浓硫酸存在下加热草酸和木馏油(含酚)来合成它 . 另一种方法是将苯酚和草酸在浓硫酸中加热 .
工业生产方法: 现代工业方法包括以下步骤:
- 将玫瑰酸加入到乙醇、氢氧化钠溶液和水的混合溶液中。
- 将亚氨基二乙酸溶解在氢氧化钠和水的混合溶液中。
- 将两种溶液混合,进行反应,通过减压蒸馏除去乙醇,加入水,并酸化混合物以沉淀出产物。
- 过滤并用乙醇重结晶产物,然后在真空下干燥晶体 .
化学反应分析
反应类型: 玫瑰酸经历多种类型的化学反应,包括:
酸碱反应: 它作为 pH 指示剂,过渡范围为 5.0 到 6.8,在酸性条件下颜色从黄色变为碱性条件下的深红色.
氧化还原: 它可能参与氧化还原反应,尽管具体细节记录较少。
取代反应: 它可以与各种试剂反应形成不同的衍生物。
常用试剂和条件:
强酸: 形成黄色溶液。
碱性水溶液: 形成深红色溶液。
醇类: 易溶,形成金色溶液.
相似化合物的比较
Aurin (Corallin): Similar in structure and properties, used as a dye and pH indicator.
Phenolphthalein: Another pH indicator with a different pH transition range.
Methyl Orange: A pH indicator with a different color change range.
Uniqueness: Rosolic acid is unique due to its specific pH transition range and its ability to form distinct colored solutions in different pH environments. Its applications in dye manufacturing and biological research also set it apart from other similar compounds .
属性
IUPAC Name |
4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHYMARPSSOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022387 | |
| Record name | Aurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
| Record name | Aurin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-45-2 | |
| Record name | Aurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aurin in malignant melanoma cells?
A1: Aurin acts as a geldanamycin-competitive Hsp90α-antagonist []. This means it binds to and inhibits the activity of Hsp90α, a chaperone protein essential for the stability and function of numerous client proteins involved in cell survival and proliferation. This inhibition leads to proteotoxic stress, ultimately triggering Noxa-dependent apoptosis [] in melanoma cells.
Q2: How does aurin induce proteotoxic stress in cells?
A2: Aurin's inhibition of Hsp90α disrupts cellular proteostasis by: * Impairing proteasome function, leading to increased protein ubiquitination []. * Triggering the early unfolded protein response (UPR) signaling pathway, evidenced by increased phosphorylation of PERK and eIF2α, and upregulation of CHOP []. * Inducing oxidative stress and depleting glutathione levels [].
Q3: Is aurin's effect on melanoma cells selective?
A3: Studies suggest that aurin preferentially targets malignant melanoma cells over non-malignant skin cells. While aurin induces the heat shock response in both cell types, it selectively triggers apoptosis in melanoma cells without affecting the viability of non-malignant fibroblasts, keratinocytes, or melanocytes [].
Q4: What is the molecular formula and weight of aurin?
A4: Aurin, also known as rosolic acid, has the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol.
Q5: What is the chemical structure of aurin?
A5: Aurin is a triphenylmethane derivative characterized by a central carbon atom bonded to three aromatic rings, with one of the rings bearing a quinone methide moiety.
Q6: Have computational methods been used to study aurin?
A8: Yes, molecular docking and ATPase inhibition analyses were used to support the finding that aurin acts as a geldanamycin-competitive Hsp90α-antagonist []. Additionally, a molecular dynamics simulation was performed on the complex of HIV-1 integrase and aurintricarboxylic acid (ATA) []. This simulation demonstrated the stability of the complex and identified two stable hydrogen bonds between the integrase and ATA [].
Q7: How does the presence of carboxylic acid groups affect aurin's biological activity?
A9: Studies comparing aurin and its derivative, aurintricarboxylic acid (ATA), provide insights into the importance of carboxylic acid groups. While both compounds share structural similarities, ATA exhibits distinct biological activities not observed with aurin. For instance, ATA effectively inhibits angiogenesis in the chick chorioallantoic membrane, whereas aurin does not demonstrate this activity []. This difference suggests that the presence of carboxylic acid groups is crucial for ATA's anti-angiogenic properties [].
Q8: Does the triphenylmethane ring system contribute to aurin's inhibitory effects on protein synthesis?
A10: Research indicates that both the triphenylmethane ring system and the carboxylic acid groups are essential for aurintricarboxylic acid's (ATA) inhibitory activity on cell-free protein synthesis []. Analogues lacking either of these structural features showed significantly reduced or abolished inhibitory effects, highlighting their importance for ATA's mechanism of action in protein synthesis inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


